Diethyl methylmalonate

Description

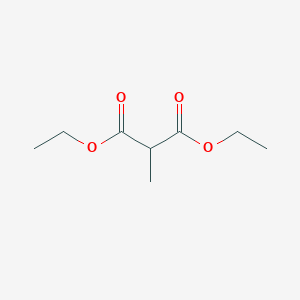

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQZOUHVTJNGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060565 | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Diethyl methylmalonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-08-5 | |

| Record name | Diethyl methylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, methyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL METHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD9S8CQN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Methylmalonate

CAS Number: 609-08-5

This technical guide provides comprehensive information on diethyl methylmalonate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in fundamental organic reactions.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, pleasant odor. It is a derivative of malonic acid and is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and other specialty chemicals.

General Properties

| Property | Value | Source |

| IUPAC Name | Diethyl 2-methylpropanedioate | [1] |

| Synonyms | Methylmalonic acid diethyl ester, Diethyl 2-methylmalonate | [1] |

| CAS Number | 609-08-5 | [1] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

Physical Properties

| Property | Value | Source |

| Boiling Point | 199 °C | [1] |

| Density | 1.022 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.413 | |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR (in CDCl₃):

-

δ 4.19 (q, 4H): The four protons of the two methylene (B1212753) groups (-CH₂-) of the ethyl esters. The quartet splitting is due to coupling with the adjacent methyl protons.[2][3]

-

δ 3.42 (q, 1H): The single proton on the α-carbon. The quartet splitting is due to coupling with the adjacent methyl protons of the methyl group.[2][3]

-

δ 1.42 (d, 3H): The three protons of the methyl group attached to the α-carbon. The doublet splitting is due to coupling with the α-proton.[2][3]

-

δ 1.28 (t, 6H): The six protons of the two methyl groups (-CH₃) of the ethyl esters. The triplet splitting is due to coupling with the adjacent methylene protons.[2][3]

¹³C NMR (in DMSO-d₆):

-

δ 169.0 (C=O): Carbonyl carbons of the ester groups.

-

δ 60.5 (-OCH₂-): Methylene carbons of the ethyl ester groups.

-

δ 49.5 (>CH-): The α-carbon.

-

δ 14.0 (-CH₃): Methyl carbons of the ethyl ester groups.

-

δ 13.5 (α-CH₃): Methyl carbon attached to the α-carbon.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak at m/z 174.[1] Key fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) to give a peak at m/z 129, and the loss of a carbethoxy group (-COOC₂H₅) to give a peak at m/z 101. The base peak is often observed at m/z 29 (C₂H₅⁺).[1][2]

Experimental Protocols

The most common method for the synthesis of this compound is the alkylation of diethyl malonate.

Synthesis of this compound via Alkylation of Diethyl Malonate

This procedure details the methylation of diethyl malonate using methyl iodide in the presence of a base.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Methyl iodide

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide at room temperature. An exothermic reaction occurs, leading to the formation of the sodium salt of diethyl malonate.

-

The reaction mixture is then cooled in an ice bath, and methyl iodide is added dropwise at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the completion of the reaction.

-

The reaction mixture is cooled, and the excess ethanol is removed by distillation under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Key Reactions and Mechanisms

This compound is a versatile substrate in organic synthesis, most notably in reactions that take advantage of the acidic proton on the α-carbon.

Malonic Ester Synthesis

The malonic ester synthesis is a classic method for the preparation of carboxylic acids. The general mechanism, which is applicable to this compound, involves the formation of an enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.

Caption: Malonic Ester Synthesis Workflow.

The process begins with the deprotonation of this compound by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form an alkylated this compound. Subsequent hydrolysis of the ester groups with acid and heat yields a substituted malonic acid, which readily undergoes decarboxylation upon further heating to produce the final carboxylic acid and carbon dioxide.

Applications in Synthesis

Beyond the general malonic ester synthesis, this compound is a precursor in the synthesis of various important molecules. For instance, it is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. In this synthesis, the enolate of this compound is reacted with a suitable electrophile to build the carbazole (B46965) core of the drug.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Chemical Properties of Diethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl methylmalonate, a versatile intermediate in organic synthesis. The document details its physical characteristics, spectroscopic data, and key chemical reactions, including synthesis, alkylation, hydrolysis, and decarboxylation. Detailed experimental protocols are provided for significant transformations, and logical workflows are illustrated using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize this compound in their work.

Introduction

This compound (CAS No. 609-08-5) is a diester of methylmalonic acid with the chemical formula C₈H₁₄O₄.[1] It is a colorless liquid with a faint, pleasant odor.[2] Its structure, featuring an active methylene (B1212753) proton flanked by two carboxyl groups, makes it a valuable precursor in a variety of chemical transformations. This reactivity is harnessed in the synthesis of numerous compounds, including pharmaceuticals, fragrances, and other specialty chemicals.[3][4] Notably, it serves as a key building block for non-steroidal anti-inflammatory agents.[5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 198-199 °C (at 760 mmHg) | [7] |

| Density | 1.022 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.413 | [4] |

| Flash Point | 77.00 °C (170.00 °F) | [8] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [4][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra available for review. | [10] |

| ¹³C NMR | Spectra available for review. | [10] |

| Infrared (IR) Spectroscopy | Spectra available for review. | [11] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 174. Key fragments often correspond to the loss of ethoxy and carbethoxy groups. | [1] |

Chemical Reactivity and Synthesis

The reactivity of this compound is centered around the acidic proton on the α-carbon, which can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the alkylation of diethyl malonate with a methylating agent, such as methyl iodide or methyl bromide, in the presence of a base like sodium ethoxide.[12]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Methyl iodide

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous calcium chloride

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added dropwise to the stirred sodium ethoxide solution.

-

Methyl iodide is then added slowly to the reaction mixture.

-

The mixture is refluxed for several hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The organic layer is washed with water, dried over anhydrous calcium chloride, and the solvent is removed by distillation.

-

The crude this compound is purified by vacuum distillation.[12]

Further Alkylation

The remaining acidic proton on this compound can be removed by a strong base to form a new enolate, which can then be reacted with another alkyl halide to produce a disubstituted malonic ester. This sequential alkylation allows for the introduction of two different alkyl groups.[13]

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., ethyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add this compound dropwise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add the second alkyl halide dropwise.

-

Let the reaction proceed at room temperature for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[13]

Hydrolysis and Decarboxylation

This compound can be hydrolyzed to methylmalonic acid under acidic or basic conditions. Subsequent heating of the dicarboxylic acid leads to decarboxylation, yielding propanoic acid. This sequence is a common strategy in organic synthesis for the preparation of substituted carboxylic acids.[14]

Materials:

-

This compound

-

Aqueous hydrochloric acid (or sodium hydroxide (B78521) solution)

Procedure:

-

Hydrolysis: Reflux this compound with an excess of aqueous hydrochloric acid (or sodium hydroxide solution) until the ester is completely hydrolyzed.

-

If basic hydrolysis is used, the reaction mixture is acidified with a strong acid to protonate the carboxylate salt.

-

Decarboxylation: The aqueous solution containing methylmalonic acid is heated. Carbon dioxide evolves, and the solution is heated until gas evolution ceases.

-

The resulting propanoic acid can be isolated by extraction and purified by distillation.[14]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[15] It may cause irritation to the skin, eyes, and respiratory tract.[9]

-

Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

In case of fire: Use carbon dioxide, dry chemical, or foam for extinction.[16]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its ability to undergo C-alkylation followed by hydrolysis and decarboxylation provides a straightforward route to a variety of substituted carboxylic acids, which are common structural motifs in drug molecules.[3][5] It is also used in the synthesis of heterocyclic compounds and as an intermediate in the production of flavors and fragrances.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and reactivity of this compound. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of key processes aim to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this important chemical intermediate. Its versatility ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

- 1. This compound | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 609-08-5 [chemicalbook.com]

- 5. Cas 609-08-5,this compound | lookchem [lookchem.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. manavchem.com [manavchem.com]

- 8. diethyl methyl malonate, 609-08-5 [thegoodscentscompany.com]

- 9. This compound(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound(609-08-5) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. d-nb.info [d-nb.info]

- 15. westliberty.edu [westliberty.edu]

- 16. fishersci.com [fishersci.com]

Diethyl Methylmalonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl methylmalonate is a diester of methylmalonic acid with the chemical formula C8H14O4.[1] It serves as a crucial intermediate and building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its versatile reactivity makes it an essential component in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physicochemical properties, synthesis protocols, and key applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 174.19 g/mol | [1][3][4][5] |

| Molecular Formula | C8H14O4 | [1][4][5] |

| CAS Number | 609-08-5 | [3][4][5] |

| Appearance | Colorless liquid | [6] |

| Density | 1.022 g/mL at 20 °C | [3][7] |

| Boiling Point | 198-199 °C | [3] |

| Refractive Index | n20/D 1.413 | [3][7] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [7] |

| Solubility | Soluble in alcohol | [6] |

Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry. One of the most common and effective methods is the methylation of diethyl malonate. This process is a cornerstone of malonic ester synthesis, a versatile method for preparing carboxylic acids.

Experimental Protocol: Methylation of Diethyl Malonate

This protocol details the synthesis of this compound from diethyl malonate and methyl iodide.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Methyl iodide

-

Methylene (B1212753) dichloride

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve sodium metal (0.187 mol) in absolute ethanol (100 ml) with stirring until a clear solution is obtained.[1]

-

Addition of Diethyl Malonate: Add diethyl malonate (0.156 mol) dropwise to the sodium ethoxide solution over a period of 20-30 minutes.[1] Stir the resulting mixture for 1 hour at room temperature.[1]

-

Methylation: Cool the reaction mixture to 5-10 °C.[1] Add a solution of methyl iodide (0.171 mol) in ethanol (25 ml) dropwise over 30 minutes.[1] After the addition is complete, continue stirring the reaction mixture at room temperature for 5 hours.[1]

-

Work-up: Remove the ethanol from the reaction mixture. Add water to the residue and extract the product with methylene dichloride (2 x 50 ml).[1] Wash the combined organic layers with water and then dry them.[1]

-

Purification: Purify the crude product by distillation under reduced pressure (0.5 mm Hg) at 58-62 °C to yield this compound.[1] The expected yield is approximately 78%.[1]

Application in Drug Development: Synthesis of Carprofen

This compound is a key intermediate in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] The following workflow illustrates the synthetic pathway from this compound to Carprofen.

Figure 1: Synthetic pathway of Carprofen from this compound.

The synthesis of Carprofen from this compound involves a Michael addition reaction with cyclohexenone, followed by a Fischer indole synthesis with p-chlorophenylhydrazine to form a tetrahydrocarbazole intermediate.[1] Subsequent oxidation with chloranil yields the carbazole (B46965) ring system, a core structure of Carprofen.[1]

Conclusion

This compound is a versatile and indispensable reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its role as a key precursor in the synthesis of NSAIDs like Carprofen highlights its importance in drug development. The well-established synthetic protocols and predictable reactivity of this compound make it a valuable tool for medicinal chemists and researchers in the ongoing quest for novel therapeutic agents.

References

- 1. isca.me [isca.me]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation method of this compound by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 5. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. diethyl methyl malonate, 609-08-5 [thegoodscentscompany.com]

- 7. ジエチルメチルマロナート 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Diethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methods for diethyl methylmalonate, a pivotal intermediate in the pharmaceutical and fine chemical industries. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways through signaling diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Alkylation of Diethyl Malonate

The alkylation of diethyl malonate is a classic and widely utilized method for the synthesis of this compound. This approach involves the deprotonation of the acidic α-carbon of diethyl malonate to form a resonance-stabilized enolate, followed by a nucleophilic substitution reaction with a methylating agent.

Classical Approach: Sodium Ethoxide and Methyl Halide

This traditional method employs a strong base, typically sodium ethoxide, to generate the malonate enolate, which is then alkylated with a methyl halide, such as methyl iodide or methyl bromide.

A three-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere. Sodium metal (1.0 equivalent) is carefully added in portions to absolute ethanol (B145695). Once the sodium has completely dissolved to form sodium ethoxide, diethyl malonate (1.0 equivalent) is added dropwise. The mixture is stirred for a designated period, typically around one hour at room temperature, to ensure complete formation of the enolate. The reaction mixture is then cooled, and a methyl halide (e.g., methyl iodide or methyl bromide, ~1.05 equivalents) is added dropwise, maintaining a low temperature. After the addition is complete, the reaction is allowed to proceed, often with gentle warming or refluxing, until completion. The work-up involves neutralization, removal of ethanol, extraction with an organic solvent, and purification by distillation.

Caption: Workflow for the classical alkylation of diethyl malonate.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder alternative to the classical approach, avoiding the need for strong alkoxide bases and anhydrous conditions. This method typically employs a solid base like potassium carbonate and a phase-transfer catalyst.

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 equivalent), a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide, ~1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, ~5 mol%). Anhydrous toluene (B28343) or acetonitrile (B52724) is added as the solvent. The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the solid is filtered off, and the filtrate is washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Synthesis from 2-Chloropropionic Acid

An alternative industrial route to this compound begins with 2-chloropropionic acid. This multi-step process involves cyanation, hydrolysis, and esterification.

This process is often carried out continuously. First, 2-chloropropionic acid is neutralized, typically with potassium carbonate, to form the corresponding salt. This salt then undergoes a cyanation reaction, for example, with potassium cyanide, to yield 2-cyanopropionic acid. The 2-cyanopropionic acid is then subjected to acidic hydrolysis and esterification in the presence of ethanol and a strong acid catalyst like sulfuric acid. The reaction mixture is heated to a specific temperature (e.g., 80-95°C) for several hours. After the reaction, excess ethanol is distilled off, and the mixture is neutralized with a base such as ammonia (B1221849) water. The crude this compound is then separated and purified by reduced pressure distillation.

Caption: Synthesis pathway starting from 2-chloropropionic acid.

Condensation of Ethyl Propionate (B1217596) and Diethyl Oxalate (B1200264)

This method involves a Claisen condensation of ethyl propionate with diethyl oxalate to form diethyl oxalylpropionate, which is then pyrolyzed to yield this compound.

The initial Claisen condensation is carried out by reacting ethyl propionate and diethyl oxalate in the presence of a base like sodium ethoxide. The resulting diethyl oxalylpropionate is then placed in a round-bottomed flask fitted with a reflux condenser and a thermometer. The flask is heated, and a vigorous evolution of carbon monoxide begins at a temperature of 130–150°C. The temperature is gradually increased as the gas evolution subsides, and the liquid is refluxed until no more gas is evolved. The final product, this compound, is then purified by distillation.

Hydrogenation of Diethyl Ethoxymethylenemalonate

This synthetic route involves the catalytic hydrogenation of diethyl ethoxymethylenemalonate.

A solution of diethyl ethoxymethylenemalonate (1.0 equivalent) in absolute ethanol is placed in a high-pressure hydrogenation apparatus with a Raney nickel catalyst. The apparatus is pressurized with hydrogen to 1000–1500 psi and heated to approximately 45°C. The reaction mixture is shaken for 12–20 hours. After cooling and releasing the pressure, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by distillation. It is noted that at higher temperatures (around 70°C), the intermediate diethyl ethoxymethylmalonate can eliminate ethanol to form diethyl methylenemalonate, which is then hydrogenated to this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis methods, allowing for easy comparison of their key parameters.

| Method | Reactants | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Classical Alkylation | Diethyl malonate, Methyl bromide | Sodium ethoxide, Ethanol | Reflux | 0.5 (reflux) | 79-83 | High (after purification) | Organic Syntheses |

| PTC Alkylation | Diethyl malonate, Dimethyl sulfate | K2CO3, TBAB, Toluene | Reflux | Not specified | Good (qualitative) | High (after purification) | General PTC protocols |

| From 2-Chloropropionic Acid | 2-Chloropropionic Acid | K2CO3, KCN, Ethanol, H2SO4 | 80-95 | 4-5 | 88.4-91.2 (overall) | 99.1-99.9 | CN109020810A[2] |

| Pyrolysis | Diethyl oxalylpropionate | Heat | 130-150+ | Not specified | 97 | High (after distillation) | Organic Syntheses |

| Hydrogenation | Diethyl ethoxymethylenemalonate | Raney Ni, H2, Ethanol | 45 | 12-20 | 91-94 (of diethyl methylenemalonate) | High (after distillation) | Organic Syntheses[1] |

Note: Yields and reaction conditions can vary based on the specific scale and experimental setup. The data presented is based on literature values and should be considered representative.

Concluding Remarks

The synthesis of this compound can be achieved through several effective methods, each with its own advantages and considerations. The classical alkylation of diethyl malonate is a robust and well-established method, while phase-transfer catalysis offers a milder and more convenient alternative. The route starting from 2-chloropropionic acid is suitable for large-scale industrial production. The condensation-pyrolysis and hydrogenation routes provide high-yielding pathways from different starting materials. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity and process conditions. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate synthetic strategy for their needs.

References

Diethyl 2-Methylpropanedioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-methylpropanedioate, commonly known as diethyl methylmalonate, is a pivotal reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. This document provides an in-depth overview of diethyl 2-methylpropanedioate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reaction mechanisms. The information is tailored for professionals in research and drug development, aiming to provide a thorough understanding and practical guidance for the use of this compound.

Chemical and Physical Properties

Diethyl 2-methylpropanedioate is a colorless liquid with a faint, pleasant odor. It is sparingly soluble in water but miscible with many organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Diethyl 2-Methylpropanedioate

| Property | Value | Reference(s) |

| IUPAC Name | diethyl 2-methylpropanedioate | [2] |

| CAS Number | 609-08-5 | [3] |

| Molecular Formula | C₈H₁₄O₄ | [4] |

| Molecular Weight | 174.19 g/mol | [4] |

| Boiling Point | 198 - 201 °C | [1][3] |

| Density | 1.019 - 1.025 g/mL at 20 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.411 - 1.415 | [3] |

| Flash Point | 77 - 85 °C | [1][3] |

| Solubility | Immiscible in water | [1] |

| Appearance | Colorless liquid | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of diethyl 2-methylpropanedioate.

-

¹H NMR (300 MHz, CDCl₃): δ 4.19 (q, J=7.1 Hz, 4H), 3.39 (q, J=7.2 Hz, 1H), 1.32 (d, J=7.2 Hz, 3H), 1.25 (t, J=7.1 Hz, 6H).

-

¹³C NMR: Key signals appear at approximately δ 171.1 (C=O), 61.3 (O-CH₂), 45.9 (CH), 14.0 (CH₃ of ethyl), 13.6 (CH₃ of methyl).[2]

-

Infrared (IR): A strong absorption band is observed around 1735 cm⁻¹ corresponding to the C=O stretching of the ester groups.

-

Mass Spectrometry (MS): The mass spectrum shows characteristic fragmentation patterns that can be used to confirm the structure.[2]

Synthesis of Diethyl 2-Methylpropanedioate

There are two primary methods for the synthesis of diethyl 2-methylpropanedioate.

Alkylation of Diethyl Malonate

This is the most common laboratory method, involving the alkylation of diethyl malonate with a methylating agent.

Experimental Protocol:

-

Materials: Diethyl malonate, sodium ethoxide, methyl iodide (or methyl bromide), absolute ethanol (B145695), diethyl ether, hydrochloric acid, calcium chloride.[5]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.

-

After the addition is complete, add methyl iodide (1 equivalent) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.[6]

-

After the addition of methyl iodide, continue to stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[6]

-

Remove the ethanol by distillation under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with water, dilute hydrochloric acid, and then brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the ether by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.[5]

-

Reaction Workflow:

From 2-Chloropropionic Acid

An alternative industrial synthesis route starts from 2-chloropropionic acid.[7]

Experimental Protocol:

-

Materials: 2-chloropropionic acid, potassium carbonate, potassium cyanide, hydrochloric acid, ethanol, heteropolyacid catalyst (e.g., phosphotungstic acid).[7]

-

Procedure:

-

Neutralize 2-chloropropionic acid with potassium carbonate to form potassium 2-chloropropionate.

-

React the potassium salt with potassium cyanide in a cyanation reaction to produce 2-cyanopropionic acid after acidification with hydrochloric acid.

-

The 2-cyanopropionic acid is then esterified with ethanol in the presence of a heteropolyacid catalyst.

-

The reaction mixture is heated, and the product, this compound, is isolated by distillation after a work-up procedure involving neutralization and separation of the organic layer.[7]

-

Reaction Workflow:

Key Reactions and Mechanisms: The Malonic Ester Synthesis

This compound is a key substrate in the malonic ester synthesis, a powerful method for preparing α-substituted and α,α-disubstituted carboxylic acids.

Mechanism of Malonic Ester Synthesis

The synthesis proceeds through a series of well-defined steps:

-

Enolate Formation: The α-proton of this compound is acidic due to the electron-withdrawing effect of the two adjacent ester groups. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate.

-

Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond.

-

Hydrolysis and Decarboxylation: The resulting dialkyl-substituted malonic ester is then hydrolyzed, typically under acidic or basic conditions, to the corresponding malonic acid. Upon heating, this β-keto acid readily undergoes decarboxylation to yield the final carboxylic acid product.[8]

Signaling Pathway Diagram:

Experimental Protocol: Synthesis of 2-Methylpentanoic Acid

This protocol illustrates the use of this compound in a malonic ester synthesis.

-

Materials: this compound, sodium ethoxide, 1-bromopropane (B46711), absolute ethanol, hydrochloric acid, diethyl ether.

-

Procedure:

-

Prepare the sodium salt of this compound by reacting it with sodium ethoxide in absolute ethanol as described in section 3.1.

-

To the resulting enolate solution, add 1-bromopropane (1 equivalent) dropwise.

-

Reflux the mixture for several hours until the alkylation is complete.

-

Remove the ethanol by distillation.

-

Hydrolyze the resulting diethyl methyl(propyl)malonate by refluxing with a strong acid, such as concentrated hydrochloric acid.

-

After hydrolysis, heat the reaction mixture to effect decarboxylation until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and extract the 2-methylpentanoic acid with diethyl ether.

-

Wash, dry, and purify the final product by distillation.

-

Applications in Research and Development

This compound is a valuable building block in the synthesis of a wide range of organic molecules, including:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Agrochemicals: It is used in the preparation of certain herbicides and pesticides.

-

Flavors and Fragrances: The ester functional groups contribute to its use in the formulation of fragrances and flavorings.[4]

Conclusion

Diethyl 2-methylpropanedioate is a versatile and indispensable reagent in modern organic synthesis. Its ability to readily form a stable enolate, which can be subsequently alkylated, provides a reliable and efficient pathway for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its effective application in research, development, and manufacturing. The provided experimental protocols offer a practical foundation for laboratory work involving this important compound.

References

- 1. manavchem.com [manavchem.com]

- 2. This compound | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diethyl methyl malonate, 609-08-5 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. isca.me [isca.me]

- 7. Preparation method of this compound by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Diethyl Methylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl methylmalonate is a diester of methylmalonic acid with the chemical formula C₈H₁₄O₄. It presents as a colorless liquid and is a key building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] Its utility lies in the reactivity of the alpha-proton to the two carbonyl groups, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for its synthesis and a key derivatization reaction, and a visualization of its role in the synthesis of barbiturates.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below.

| Physical Property | Value | Notes |

| Molecular Formula | C₈H₁₄O₄ | [3] |

| Molecular Weight | 174.19 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][5][6] |

| Density | 1.022 g/mL at 20 °C | [4][6] |

| Boiling Point | 198-199 °C | [2][4] |

| Melting Point | Data not available for this compound. Diethyl malonate, a related compound, has a melting point of -50 °C. | [7] |

| Refractive Index | n20/D 1.413 | [4][6] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [6] |

| Vapor Pressure | Temperature-dependent. See experimental data below. | [8] |

| Flash Point | 85 °C | [2] |

| Viscosity | Specific data not readily available. | |

| Surface Tension | Specific data not readily available. | [3] |

Experimental Data: Vapor Pressure

The vapor pressure of this compound as a function of temperature has been experimentally determined. The data can be correlated using the Antoine equation:

ln(P/kPa) = A − (B/(T/K + C))

where P is the vapor pressure in kilopascals and T is the temperature in Kelvin. The experimental results show good agreement with this equation over the measured range.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of diethyl malonate. A general laboratory-scale procedure is as follows:

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Methyl iodide

-

Nitrogen atmosphere

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate dropwise over a period of 20-30 minutes.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the reaction mixture to 5-10 °C.

-

Add a solution of methyl iodide in ethanol dropwise to the reaction mixture over 30 minutes.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by neutralizing any remaining base, followed by extraction with an organic solvent.

-

The crude this compound is then purified by vacuum distillation.[9]

Synthesis of Barbituric Acid from a Malonic Ester (Representative Protocol)

This compound and its parent compound, diethyl malonate, are crucial precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[10][11] The following is a representative protocol for the synthesis of barbituric acid from diethyl malonate and urea (B33335).

Materials:

-

Diethyl malonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Calcium chloride

Procedure:

-

Prepare sodium ethoxide by reacting clean sodium metal with absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

-

To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.

-

Thoroughly mix the reactants and reflux the mixture for several hours in an oil bath heated to approximately 110 °C. A white solid, the sodium salt of barbituric acid, will precipitate.

-

After the reaction is complete, add hot water to dissolve the solid.

-

Acidify the solution with concentrated hydrochloric acid with constant stirring until the solution is acidic.

-

Cool the resulting clear solution in a refrigerator overnight to allow barbituric acid to crystallize.

-

Collect the solid product by filtration, wash with cold water, and dry.[12][13]

Visualizations

Synthesis of Barbiturates from Diethyl Malonate

The following diagram illustrates the general synthetic pathway for producing barbiturates starting from diethyl malonate. This is a condensation reaction with urea or its derivatives.

Caption: Synthesis of barbituric acid via condensation of diethyl malonate and urea.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of a chemical compound like this compound in a laboratory setting.

Caption: General laboratory workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. manavchem.com [manavchem.com]

- 3. This compound | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. microchem.fr [microchem.fr]

- 6. This compound | 609-08-5 [chemicalbook.com]

- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. isca.me [isca.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diethyl Methylmalonate

Introduction

This compound, also known by its IUPAC name diethyl 2-methylpropanedioate, is a diester of methylmalonic acid with the chemical formula C8H14O4.[1] It presents as a colorless, mobile liquid with a faint, fruity odor.[2][3] This organic compound is a crucial building block in organic synthesis, particularly valued in the pharmaceutical, flavor, and fragrance industries.[4][5] Its utility stems from its role as a versatile intermediate in the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs) such as non-steroidal anti-inflammatory drugs (NSAIDs).[2][5][6]

Chemical Structure and Properties

The fundamental structure of this compound features a central carbon atom bonded to a methyl group, and two carboxyl groups that are esterified with ethanol (B145695).

-

Molecular Formula : C8H14O4[2]

-

Molecular Weight : 174.19 g/mol [1]

-

IUPAC Name : diethyl 2-methylpropanedioate[1]

-

CAS Number : 609-08-5[4]

-

SMILES : CCOC(=O)C(C)C(=O)OCC[1]

-

InChI Key : UPQZOUHVTJNGFK-UHFFFAOYSA-N[3]

It is slightly soluble in water but shows good solubility in alcohols and oils.[2][3] Chemically, it is stable under normal conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[7]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Physical State | Colorless, transparent liquid |

| Molecular Weight | 174.19 g/mol |

| Density | 1.022 g/mL at 20 °C |

| Boiling Point | 199-201 °C at 760 mmHg |

| Refractive Index | n20/D 1.413 |

| Flash Point | 82 °C (179.6 °F) - closed cup |

| Water Solubility | 4438 mg/L at 25 °C (estimated) |

| Vapor Pressure | 0.264 mmHg at 25 °C (estimated) |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the alkylation of diethyl malonate. This method is efficient and widely used in laboratory and industrial settings.[2][4]

Experimental Protocol: Methylation of Diethyl Malonate

This protocol details the synthesis of this compound from diethyl malonate and methyl iodide, using sodium metal in ethanol to generate the necessary base, sodium ethoxide.[6]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Nitrogen gas supply

Equipment:

-

Three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Ice bath

Procedure:

-

Preparation of Sodium Ethoxide: Equip a three-necked, round-bottomed flask with a mechanical stirrer and maintain it under a nitrogen atmosphere. Charge the flask with 100 mL of absolute ethanol.

-

Carefully add 4.3 g (0.187 mol) of sodium metal in small portions to the ethanol. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Formation of the Malonate Enolate: Charge a dropping funnel with 25 g (0.156 mol) of diethyl malonate. Add the diethyl malonate dropwise to the sodium ethoxide solution over a period of 20-30 minutes.

-

Stir the resulting mixture for 1 hour at room temperature to ensure the complete formation of the diethyl malonate enolate.

-

Methylation: Cool the reaction mixture to 5-10 °C using an ice bath.

-

Prepare a solution of 24.3 g (0.171 mol) of methyl iodide in 25 mL of ethanol and charge it into a dropping funnel.

-

Add the methyl iodide solution dropwise to the cooled reaction mixture over a period of 30 minutes.

-

Work-up and Purification: After the addition is complete, the reaction is typically stirred until completion (monitored by TLC or GC). The work-up would involve neutralizing any remaining base, removing the ethanol, extracting the product into an organic solvent, washing, drying, and finally, purifying by distillation to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of organic compounds.[5]

-

Pharmaceutical Synthesis: It is extensively used in the pharmaceutical industry as a precursor for synthesizing APIs. A notable example is its role as an intermediate in the production of Carprofen, a non-steroidal anti-inflammatory drug (NSAID).[6] It is also used to synthesize other pharmaceuticals, such as barbiturates.[2][5]

-

Organic Synthesis: In organic chemistry, it is a common reagent for constructing more complex molecules.[5] For instance, it reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone.[2][8][10]

-

Biochemical Research: The compound is utilized in biochemical studies, such as investigating the effects of medium supplementation on fermentation processes, for example, in the production of erythromycin (B1671065) by Saccharopolyspora erythraea.[2][8]

-

Flavor and Fragrance Industry: Due to its pleasant fruity aroma, this compound is also employed in the formulation of flavors and fragrances.[4][5][9]

References

- 1. This compound | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 609-08-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. isca.me [isca.me]

- 7. This compound(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. ジエチルメチルマロナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. diethyl methyl malonate, 609-08-5 [thegoodscentscompany.com]

- 10. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Diethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key physicochemical property of diethyl methylmalonate (CAS No. 609-08-5), its boiling point. This document consolidates data from various sources and presents detailed experimental methodologies for its determination. Furthermore, it visualizes the experimental workflow and the synthetic pathways of this important chemical intermediate.

Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid, and the liquid changes into a vapor. It is a fundamental physical property used for the identification, purification, and characterization of substances.

Tabulated Boiling Point Data

The boiling point of this compound has been determined under various pressure conditions. The following table summarizes the reported values.

| Boiling Point (°C) | Pressure (mmHg) |

| 199 | 760 |

| 198-199 | 760 |

| 204.4 ± 8.0 | 760 |

| 199-201 | 760 |

| 194-196 | 745 |

| 78-80 | 10 |

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a standard procedure in organic chemistry. The following are detailed methodologies for common techniques.

Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available and also serves as a purification step.[1][2][3]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place 5-10 mL of this compound and a few boiling chips into the distilling flask.

-

Assemble the distillation apparatus as shown in the workflow diagram below. Ensure the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the distilling flask gently.

-

Observe the liquid and record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[1]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

-

Bunsen burner or other heat source

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube.

-

Attach the test tube to the thermometer.

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Place the thermometer and test tube assembly into the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Experimental Workflow for Boiling Point Determination by Simple Distillation

Caption: Workflow for determining the boiling point of this compound using simple distillation.

Synthesis of this compound

This compound can be synthesized through various routes. The diagram below illustrates two common methods: the alkylation of diethyl malonate and the condensation of ethyl propionate (B1217596) with diethyl oxalate.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of Diethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diethyl methylmalonate, a key reagent in organic synthesis. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and drug development. All quantitative data has been summarized for clarity, and where applicable, experimental context is provided.

Physicochemical Properties

This compound is a colorless liquid that is slightly soluble in water but soluble in organic solvents like alcohol and oils.[1] Its key physical and chemical characteristics are detailed below.

| Property | Value | Conditions |

| Density | 1.022 g/mL | at 20 °C |

| 1.055 g/mL | at 25 °C[2] | |

| Boiling Point | 198-199 °C | |

| Refractive Index | 1.413 | at 20 °C |

| Flash Point | 77.0 °C (170.0 °F) | Closed Cup |

| Molecular Weight | 174.19 g/mol [2][3] | |

| Solubility in Water | Slightly soluble[1][4] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard laboratory procedures. A generalized experimental workflow for characterizing a liquid chemical like this compound is outlined below. This diagram illustrates the logical progression from sample purification to the measurement of key physical constants and finally to safety assessment.

Signaling Pathway and Reactivity

This compound is a versatile substrate in organic synthesis, primarily due to the reactivity of the alpha-proton located on the carbon between the two carbonyl groups. This reactivity is exploited in various carbon-carbon bond-forming reactions. A key reaction pathway involves the deprotonation of this compound to form a stabilized enolate, which can then act as a nucleophile. The following diagram illustrates this fundamental reactivity.

Safety and Handling

While this compound is a valuable laboratory chemical, appropriate safety precautions must be observed. It is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[4] In case of fire, use water spray, dry chemical, chemical foam, or alcohol-resistant foam for extinction.[4] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4]

References

An In-depth Technical Guide to the Solubility Profile of Diethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of diethyl methylmalonate, a key intermediate in organic synthesis, particularly in the pharmaceutical and flavor industries. Understanding its solubility is crucial for optimizing reaction conditions, designing purification processes, and developing formulations. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is an ester with moderate polarity. The presence of the two ester groups imparts a polar character, while the ethyl and methyl groups contribute to its nonpolar, hydrophobic nature. This dual character results in good solubility in many organic solvents and limited solubility in water. Temperature is another critical factor, with solubility generally increasing as the temperature rises.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature reveals a limited amount of specific quantitative solubility data for this compound. The available information is a mix of qualitative descriptions and a single quantitative data point for water.

Table 1: Qualitative Solubility of this compound

| Solvent | Classification | Reference |

| Water | Slightly soluble / Immiscible | [1][2][3][4][5] |

| Alcohol / Ethanol | Soluble | [3][6] |

| Acetone | Soluble | [7] |

| Chloroform | Soluble | [7] |

| Oils | Soluble | [3] |

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 1000 mg/L | 20 | 8 | [4][5] |

Experimental Protocols for Solubility Determination

Given the scarcity of comprehensive quantitative data, this section provides detailed methodologies for determining the solubility of a liquid solute like this compound. These protocols can be adapted for various solvents and temperature conditions.

Protocol 1: Qualitative to Semi-Quantitative Solubility Assessment

This method is a rapid and straightforward approach to estimate the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate, hexane)

-

Deionized water

-

Test tubes with stoppers

-

Pipettes

-

Vortex mixer

Procedure:

-

Preparation: Add a precisely measured volume (e.g., 1 mL) of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Mixing: Stopper the test tube and mix the contents vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for clarity.

-

Soluble: The solution is clear and homogenous.

-

Partially Soluble: The solution appears cloudy or forms an emulsion.

-

Insoluble: Two distinct layers are visible.

-

-

Titration (for semi-quantitative assessment): If the initial amount dissolves, continue adding small, known volumes of this compound, mixing thoroughly after each addition, until the solution becomes saturated (persistent cloudiness or phase separation).

-

Calculation: Record the total volume of this compound added to reach saturation. Calculate the approximate solubility in terms of volume/volume (v/v) or mass/volume (mg/mL) using the density of this compound (approximately 1.022 g/mL at 20°C)[3][4].

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method

This method, recommended by organizations like the World Health Organization for equilibrium solubility determination, provides more accurate and reproducible results.[8]

Materials:

-

This compound

-

High-purity solvents

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., 0.22 µm)

-

Calibrated pipettes and syringes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of an excess of the solute is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess this compound settle.

-

Centrifuge the vials to further separate the undissolved solute from the supernatant.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe filter.

-

Transfer the extracted sample into a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound. A gas chromatographic method has been developed for the determination of trace quantities of diethyl malonate in ethanol, which can be adapted for this purpose.[9][10]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Repeatability: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for qualitative and semi-quantitative solubility assessment.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

This technical guide consolidates the currently available solubility information for this compound and provides detailed, actionable protocols for its experimental determination. For researchers, scientists, and drug development professionals, a precise understanding of solubility is paramount for the successful application of this versatile chemical intermediate. The provided workflows and methodologies offer a robust framework for generating the specific, high-quality solubility data required for advanced research and development.

References

- 1. This compound(609-08-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. manavchem.com [manavchem.com]

- 3. This compound | 609-08-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 609-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. diethyl methyl malonate, 609-08-5 [thegoodscentscompany.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Safety of Diethyl Methylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for diethyl methylmalonate (CAS No. 609-08-5), a key intermediate in pharmaceutical and chemical synthesis. The information is compiled from various Safety Data Sheets (SDS) and regulatory guidelines to ensure a thorough understanding of its properties and associated hazards. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key safety experiments are provided.

Core Safety and Physical Properties

This compound is classified as a combustible liquid but is generally not considered a hazardous substance under GHS criteria.[1][2] However, it may cause irritation to the eyes, skin, and respiratory tract upon exposure.[3][4] The toxicological properties have not been fully investigated, warranting careful handling in a laboratory setting.[1][3][5]

Physical and Chemical Data

The physical and chemical properties of this compound are crucial for safe handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [2][5][6][7][8] |

| Molecular Weight | 174.19 g/mol | [2][5][6][7][8] |

| Appearance | Clear, colorless liquid | [2][3][4] |

| Boiling Point | 199-201 °C @ 760 mmHg | [3] |

| Density | 1.022 g/mL at 20 °C | [7] |

| Specific Gravity | 1.021 - 1.025 @ 20 °C | |

| Vapor Pressure | 30 mmHg @ 17 °C | [3] |

| Refractive Index | 1.411 - 1.415 @ 20 °C | [7][9] |

| Solubility | Slightly soluble in water | [3] |

Fire and Explosivity Data

Understanding the flammability characteristics of this compound is essential for preventing fire-related incidents in the laboratory. It is classified as a Category 4 Combustible Liquid.[1][5]

| Parameter | Value | Source(s) |

| Flash Point | 76 - 82 °C (169 - 180 °F) - Closed Cup | [1][7][10] |

| Autoignition Temperature | No data available | [1][5] |

| Explosion Limits | No data available | [1][5] |

| Suitable Extinguishing Media | Water spray, Carbon dioxide (CO₂), Dry chemical, Alcohol-resistant foam | [1][5] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][3][5] |

Toxicological Data

The toxicological profile indicates low acute toxicity, though comprehensive data is limited.

| Test | Result | Species | Source(s) |

| Acute Oral LD50 | > 5,000 mg/kg | Rat |

Note: Many SDS sources state that acute toxicity information is not available or that the toxicological properties have not been fully investigated.[1][3][5]

Experimental Protocols

The safety data reported in SDSs are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Below are summaries of the methodologies for key safety assessments.

Acute Toxicity and Irritation Studies

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure This method is designed to assess the acute toxic effects of a substance when administered orally.[1][8] The principle is to use moderately toxic doses and avoid lethality as an endpoint.[6]

-

Principle: A single sex (typically female rats) is dosed in a stepwise procedure at fixed dose levels (5, 50, 300, 2000 mg/kg).[1][9] The test begins with a sighting study to determine the appropriate starting dose.[1][8]

-

Procedure: The substance is administered by gavage to fasted animals. Depending on the presence or absence of toxicity signs or mortality, further groups may be dosed at higher or lower levels.[1]

-

Observation: Animals are observed for a minimum of 14 days for signs of toxicity.[1][8] Observations include changes in skin, fur, eyes, and behavior. All animals are subjected to a gross necropsy at the end of the study.[9][11]

OECD Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates a substance's potential to cause skin irritation or corrosion.[10][12][13][14]

-

Principle: The substance is applied in a single dose to a small area of the skin (approx. 6 cm²) of an albino rabbit, with untreated skin serving as a control.[13] A tiered testing strategy, starting with in vitro methods, is recommended to reduce animal testing.[15]

-

Procedure: A 0.5 mL (liquid) or 0.5 g (solid) sample is applied to the shaved skin under a semi-occlusive patch for a 4-hour exposure period.[12]

-

Observation: Skin reactions, specifically erythema (redness) and edema (swelling), are scored at 1, 24, 48, and 72 hours after patch removal.[12][15] Observations may continue up to 14 days to assess the reversibility of effects.[15]

OECD Guideline 405: Acute Eye Irritation/Corrosion This guideline determines the potential for a substance to cause eye irritation or corrosion.[3][5][16][17][18]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[3][16][17] A sequential testing strategy, starting with a single animal, is strongly recommended.[5][16]

-

Procedure: A 0.1 mL (liquid) or 0.1 g (solid) dose is instilled. The eyelids are gently held together for about one second. Washing the eye is generally avoided for at least 24 hours post-instillation.[3][5]

-